13C4-labeled 5-chloro-1-methyl-4-nitroimidazole chemical structure
13C4-labeled 5-chloro-1-methyl-4-nitroimidazole chemical structure
An In-Depth Technical Guide to ¹³C₄-Labeled 5-Chloro-1-methyl-4-nitroimidazole: Synthesis, Characterization, and Application in Quantitative Bioanalysis
Foreword: The Imperative for Precision in Modern Drug Development
In the landscape of pharmaceutical research, the journey from discovery to clinical application is predicated on a foundation of robust, reproducible, and accurate quantitative data. The demand for such precision is most acute in the fields of pharmacokinetics (PK) and drug metabolism (DMPK), where understanding a compound's absorption, distribution, metabolism, and excretion is paramount to assessing its safety and efficacy. The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique of exquisite sensitivity and selectivity. However, its accuracy is profoundly influenced by matrix effects—the subtle, yet significant, suppression or enhancement of analyte ionization caused by co-eluting components from complex biological samples.
This guide is dedicated to a critical tool designed to overcome this analytical challenge: the stable isotope-labeled (SIL) internal standard. Specifically, we will provide a comprehensive examination of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole , a strategic reagent for researchers working with its unlabeled analogue. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind them—to provide the field-proven insights that transform a good assay into a definitive one. We will explore the molecule's structure, propose a robust synthetic strategy, and detail its application in a self-validating, high-integrity bioanalytical workflow.
Structural Elucidation and Physicochemical Profile
The foundational principle of a stable isotope-labeled internal standard is that it should be chemically identical to the analyte, ensuring it behaves identically during sample extraction, chromatographic separation, and ionization. However, it must be mass-differentiated to be distinguishable by the mass spectrometer.[1] The incorporation of four ¹³C atoms into the 5-chloro-1-methyl-4-nitroimidazole scaffold achieves this elegantly.
Chemical Structure and Isotopic Labeling
The structure consists of a central imidazole ring, substituted with a methyl group at the N1 position, a nitro group at C4, and a chlorine atom at C5. In the isotopically labeled variant, all four carbon atoms of the core structure are replaced with the heavy isotope of carbon, ¹³C. This provides a significant mass shift of +4 Daltons compared to the unlabeled compound, placing it in a region of the mass spectrum free from the natural isotopic contributions of the analyte.
Comparative Physicochemical Data
The introduction of stable isotopes has a negligible effect on the compound's chemical properties, such as polarity, pKa, and solubility, which is critical for its function as an ideal internal standard. The primary difference lies in its molecular weight.
| Property | Unlabeled Compound | ¹³C₄-Labeled Compound | Data Source(s) |
| IUPAC Name | 5-chloro-1-methyl-4-nitroimidazole | 5-chloro-1-methyl-4-nitro-[¹³C₄]imidazole | [2] |
| Molecular Formula | C₄H₄ClN₃O₂ | ¹³C₄H₄ClN₃O₂ | [2][3] |
| Molecular Weight | 161.55 g/mol | 165.52 g/mol | [3][4] |
| CAS Number | 4897-25-0 | 1391052-79-1 | [2][3] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | |
| Melting Point | 148-150 °C | Expected: 148-150 °C |
Predicted Spectroscopic Profile
The most significant and intended difference is observed in the mass spectrum. The ¹³C₄-labeled compound will exhibit a molecular ion peak ([M+H]⁺) that is 4 m/z units higher than its unlabeled counterpart. This mass difference is also maintained in the fragment ions that retain the four-carbon core, which is essential for developing specific Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS analysis.[5]
While ¹H NMR spectra will be nearly identical to the unlabeled standard, the ¹³C NMR spectrum will be fundamentally different. In a standard proton-decoupled ¹³C NMR experiment, the signals for the four labeled carbons will be observable.[6] Key diagnostic features would include:
-
¹³C-¹³C Coupling: Unlike in the unlabeled compound where the low natural abundance (1.1%) of ¹³C makes ¹³C-¹³C coupling negligible, the labeled compound will show complex splitting patterns due to these couplings.[6]
-
Chemical Shifts: The chemical shifts of the labeled carbons are not expected to change significantly from the unlabeled compound.[7] Based on literature for the unlabeled analogue, expected shifts are approximately δ = 142.4 (C-4), 134.6 (C-2), 119.6 (C-5), and 32.9 (CH₃) ppm. The presence of these signals confirms the integrity of the labeled core structure.
Synthesis and Quality Control Workflow
The synthesis of a stable isotope-labeled compound requires a strategic approach to introduce the labeled atoms efficiently from commercially available precursors. While specific documentation for the synthesis of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole is not publicly detailed, a robust synthetic route can be proposed based on established imidazole chemistry.[8][9]
Proposed Synthetic Pathway
The synthesis logically starts from a ¹³C-labeled building block and proceeds through chlorination and nitration steps. This ensures the expensive labeled atoms are incorporated early and carried through the synthesis.
Experimental Protocol: Synthesis and Purification
This protocol is a conceptual framework derived from analogous syntheses of the unlabeled compound.[8]
Step 1: Synthesis of [¹³C₄]-5-chloro-1-methylimidazole
-
Rationale: This step constructs the core labeled imidazole ring. Phosphorus pentachloride (PCl₅) is an effective chlorinating and cyclizing agent for this transformation.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), combine [¹³C₄]-N,N'-dimethyloxamide (1.0 eq) and phosphorus pentachloride (PCl₅, ~2.0 eq). b. Gently heat the reaction mixture. The reaction is often exothermic and should be controlled. Maintain heating (e.g., in a hot water bath) for several hours to ensure complete reaction. c. After cooling, the byproduct phosphorus oxychloride (POCl₃) is carefully removed by vacuum distillation. The remaining crude product, [¹³C₄]-5-chloro-1-methylimidazole, is used directly in the next step.
Step 2: Nitration to form ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole
-
Rationale: This is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile that adds the nitro group to the imidazole ring, primarily at the C4 position.
-
Procedure: a. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to chilled (0 °C) concentrated sulfuric acid. b. Dissolve the crude [¹³C₄]-5-chloro-1-methylimidazole from Step 1 in a minimal amount of concentrated sulfuric acid and cool to 0 °C. c. Slowly add the nitrating mixture to the imidazole solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates consumption of the starting material. e. Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. f. Neutralize the solution slowly with a base (e.g., NaOH pellets or a saturated solution) until the product fully crystallizes. g. Collect the solid product by filtration, wash thoroughly with cold distilled water, and air-dry.
Step 3: Purification and Quality Control
-
Rationale: High purity (>98%) is essential for an internal standard to prevent interference with the analyte quantification. Recrystallization is an effective method for purifying crystalline solids.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure, crystalline ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole.
-
Quality Control Protocol: a. Identity Confirmation (LC-MS): Infuse a diluted solution of the final product into a high-resolution mass spectrometer. Confirm the presence of the [M+H]⁺ ion at the expected m/z of ~166.5, corresponding to the ¹³C₄-labeled compound. b. Structural Verification (NMR): Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum should match the unlabeled standard. The ¹³C spectrum will confirm the presence of the labeled carbons. c. Purity Assessment (HPLC-UV): Analyze the final product using a reverse-phase HPLC method with UV detection. Purity should be ≥98% by peak area.[10] d. Isotopic Purity (LC-MS): Analyze the final product by LC-MS and determine the ratio of the mass peak for the ¹³C₄-labeled compound to any residual unlabeled or partially labeled species. Isotopic purity should ideally be >99%.
Application in Quantitative Bioanalysis by LC-MS/MS
The primary and most critical application of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole is its use as an internal standard (IS) in LC-MS/MS assays. Its utility stems from its ability to perfectly mimic the analyte through the entire analytical process, thereby correcting for variability in sample recovery and matrix-induced ionization effects.[1][11]
The Principle of Self-Validation
An assay using a stable isotope-labeled internal standard is inherently self-validating. Because the analyte and the IS co-elute chromatographically and experience the same ionization conditions, any matrix effect that suppresses the analyte signal will suppress the IS signal to the same degree.[12] The ratio of the analyte peak area to the IS peak area therefore remains constant, regardless of sample-to-sample variations in extraction efficiency or matrix effects. This ensures the accuracy and precision required by regulatory agencies.
Protocol: Quantification in Human Plasma
This protocol provides a detailed methodology for the determination of 5-chloro-1-methyl-4-nitroimidazole in human plasma.
1. Preparation of Standards and Reagents:
-
Calibration Standards: Prepare a stock solution of the unlabeled analyte in methanol. Serially dilute this stock into control human plasma to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a stock solution of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole in methanol. Dilute this to a final working concentration (e.g., 100 ng/mL). The concentration should be chosen to provide a robust signal without being excessively high.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.
2. Sample Extraction (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures proteins and is a suitable solvent for reverse-phase chromatography.
-
Procedure: a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly. b. Add 200 µL of ice-cold acetonitrile. c. Vortex vigorously for 1 minute to ensure complete protein precipitation. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
3. LC-MS/MS Conditions:
-
Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetric peak for the analyte and IS, free from interference. MS/MS parameters are optimized to maximize the signal for specific parent-to-daughter ion transitions, ensuring selectivity.
-
Hypothetical Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on the imidazole ring are readily protonated. |
| Analyte MRM | Q1: 162.0 -> Q3: [Fragment m/z] | Q1 is the [M+H]⁺. Q3 is a stable, high-intensity fragment ion. |
| IS MRM | Q1: 166.0 -> Q3: [Fragment+4 m/z] | Q1 is the labeled [M+H]⁺. Q3 is the corresponding labeled fragment. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.
-
Apply a linear regression with a 1/x² weighting.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
¹³C₄-Labeled 5-chloro-1-methyl-4-nitroimidazole is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in drug development and research. By providing a near-perfect internal standard, it allows researchers to mitigate the inherent variability of bioanalysis, particularly the unpredictable nature of matrix effects in LC-MS/MS. Its thoughtful design—incorporating four ¹³C atoms for a clear mass shift without altering physicochemical properties—ensures its performance. The workflows and protocols detailed in this guide represent a synthesis of established principles in chemical synthesis and state-of-the-art bioanalytical science. For any research program involving 5-chloro-1-methyl-4-nitroimidazole or its derivatives, the use of this stable isotope-labeled standard is a decisive step towards achieving data of the highest integrity and trustworthiness.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole. Available: [Link]
-
Pathak, R. K., & Kumar, R. (2020). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate. Available: [Link]
-
Hoigebazar, L., et al. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. Available: [Link]
-
Inxight Drugs. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. Available: [Link]
-
Wang, Y., et al. (2016). Synthesis and radiolabeling of (64)Cu-labeled 2-nitroimidazole derivative (64)Cu-BMS2P2 for hypoxia imaging. PubMed. Available: [Link]
-
Science.gov. labeled nitroimidazole derivative: Topics by Science.gov. Available: [Link]
-
Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Available: [Link]
-
Liu, Z., et al. (2023). Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. MDPI. Available: [Link]
-
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available: [Link]
-
SIELC Technologies (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. Available: [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available: [Link]
-
Pharmaffiliates. 5-Chloro-1-methyl-4-nitroimidazole-13C4. Available: [Link]
-
Al-Masoudi, N. A., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. PubMed. Available: [Link]
-
Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Available: [Link]
-
Li, L., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. ACS Chemical Biology. Available: [Link]
-
Journal of Scientific Research (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. Available: [Link]
-
Le, A. T., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry. Available: [Link]
-
Kumar, P., et al. (2023). Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Journal of Labelled Compounds and Radiopharmaceuticals. Available: [Link]
-
Wang, H., et al. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. The Journal of Physical Chemistry B. Available: [Link]
-
Walvekar, A., et al. (2019). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. Available: [Link]
-
Zarkin, A. K., et al. (2018). Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate. Journal of Labelled Compounds and Radiopharmaceuticals. Available: [Link]
-
LibreTexts Chemistry (2022). 19.5: Carbon-13 NMR. Available: [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available: [Link]
-
Perry, E. A., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available: [Link]
-
Hegstad, S., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available: [Link]
-
Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC. Available: [Link]
-
Le, M. H., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. PMC. Available: [Link]
-
Oechsner, H., & Dichtl, N. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. PubMed. Available: [Link]
-
Davy, M. F., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). Available: [Link]
-
Otero-Fraga, E., et al. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available: [Link]
-
European Food Safety Authority (2014). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Available: [Link]
Sources
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE [drugs.ncats.io]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 9. mdpi.com [mdpi.com]
- 10. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
